Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that features a fused imidazole and pyrimidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial and anticancer properties. Its molecular formula is with a molecular weight of 195.22 g/mol . The compound is classified under the broader category of imidazo[1,2-a]pyrimidine derivatives, which are known for their diverse pharmacological profiles.
The synthesis of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:
In industrial settings, production methods may be scaled up using continuous flow reactors to optimize yield and purity. High-purity reagents and stringent quality control measures are critical to meet the requirements for pharmaceutical applications .
The molecular structure of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate can be represented by its chemical formula . The structure features:
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties .
The mechanism of action for ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific biological targets like enzymes or receptors. Upon binding to these targets, the compound may modulate their activity:
The precise pathways and molecular interactions depend on the substituents present on the imidazo[1,2-a]pyrimidine scaffold and the biological context in which it operates .
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate is typically characterized by:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 195.22 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are essential for understanding the compound's behavior in various environments and applications.
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate has several scientific applications:
Research continues into its potential uses in pharmaceuticals and other fields due to its unique structural properties and biological activities .
Imidazo[1,2-a]pyrimidine represents a fused bicyclic heterocycle comprising a six-membered pyrimidine ring and a five-membered imidazole ring. This scaffold exhibits distinct electronic properties due to its π-deficient character and the presence of multiple nitrogen atoms (N1, N3, N8), enabling diverse binding interactions with biological targets [7]. The hydrogen-bonding capacity of the ring system (as both donor and acceptor) facilitates specific molecular recognition events, while its planar geometry allows for intercalation or stacking interactions in enzyme binding sites [7]. These features collectively establish imidazo[1,2-a]pyrimidine as a "privileged scaffold" in drug discovery, serving as a versatile template for designing pharmacologically active compounds.
Recent studies highlight its role in targeting infectious and chronic diseases. Specifically, derivatives have demonstrated potent anti-tubercular activity (MIC values down to 1.6 µg/mL) by inhibiting Mycobacterium tuberculosis dihydrofolate reductase (DHFR), a genetically validated target essential for nucleotide biosynthesis [4]. The scaffold’s ability to mimic purine nucleobases enables disruption of folate metabolism in pathogens, while its tunable C2, C3, and C7 positions permit strategic functionalization to optimize target engagement and physicochemical properties [4] [7]. Computational studies further support its utility, showing favorable binding energies (-9.2 to -11.8 kcal/mol) with viral entry proteins like hACE2 and the SARS-CoV-2 spike protein, positioning it as a candidate for dual-inhibitor development against viral infections [2].
Core Structure | Ring Fusion | Key Positions for Functionalization | Bioactivity Relevance |
---|---|---|---|
Imidazo[1,2-a]pyrimidine | Pyrimidine-Imidazole | C2, C3, C7 | DHFR inhibition [4], antiviral [2] |
Imidazo[1,2-a]pyrazine | Pyrazine-Imidazole | C2, C3 | Synthetic intermediate [1] |
Imidazo[1,5-a]pyridine | Pyridine-Imidazole | C1, C3 | Antimicrobial precursor [3] |
The synthetic exploration of imidazo[1,2-a]pyrimidines originated in the mid-20th century, primarily via condensation reactions between 2-aminopyrimidines and α-haloketones. However, methodologies were initially limited by poor regioselectivity and low yields (<30%) [7]. Advances in the 2010s, particularly multicomponent reactions (MCRs) and tandem cyclization protocols, enabled efficient access to C3-functionalized derivatives. The introduction of carboxylate esters at C3 emerged as a strategic innovation, with ethyl carboxylate becoming a cornerstone due to its dual role as a hydrogen-bond acceptor and a versatile synthetic handle for further derivatization [7].
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate – featuring a saturated 5–8 ring system – represents a conformationally restricted variant designed to enhance target specificity. The reduced ring flexibility minimizes entropic penalties upon binding, while the ethyl ester group augments membrane permeability (predicted LogP ≈ 1.8) and provides a site for prodrug modifications [6] [7]. Its emergence coincided with drug-design paradigms targeting resistant infections, where its structural novelty circumvents existing resistance mechanisms. For example, in anti-TB drug development, this derivative served as a key intermediate in hybrid molecules inhibiting both DHFR and cell-wall synthesis enzymes [4]. Similarly, its integration into Schiff base conjugates demonstrated synergistic effects in blocking viral host-cell entry [2].
Derivative | Synthetic Era | Design Rationale | Primary Therapeutic Application |
---|---|---|---|
Imidazo[1,2-a]pyrimidine-2-carboxylates (e.g., Ethyl ester [CID 135779061]) | 2000–2010 | C2 electrophilic substitution | Antimicrobial intermediates [6] |
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate | 2015–Present | Saturation for conformational restraint; C3 carboxylate for binding | Dual-target antivirals [2], anti-TB agents [4] |
Imidazo[1,2-a]pyrimidine-3-carboxamides | 2020–Present | Carboxylate bioisosteres for metabolic stability | Kinase inhibitors [7] |
The scaffold’s versatility is further evidenced by its integration into computational drug design. Density functional theory (DFT) studies of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate reveal a polarized carbonyl group (C=O bond dipole: ~2.4 D), facilitating strong electrostatic interactions with target proteins [2] [4]. Molecular dynamics simulations confirm stable binding in the hACE2 catalytic pocket (RMSD < 1.5 Å over 100 ns), validating its role as a template for structure-based optimization [2].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1